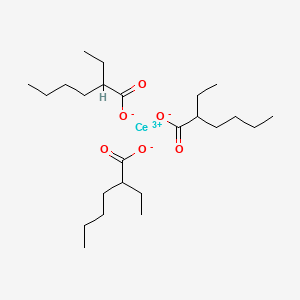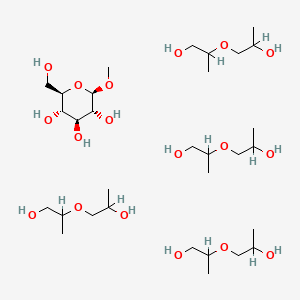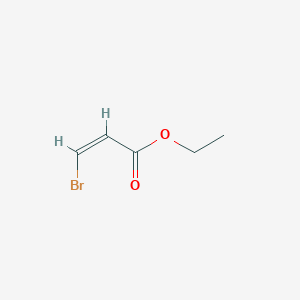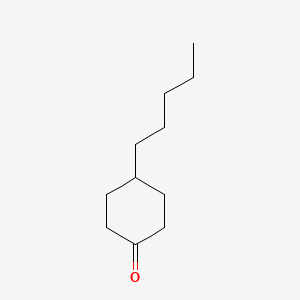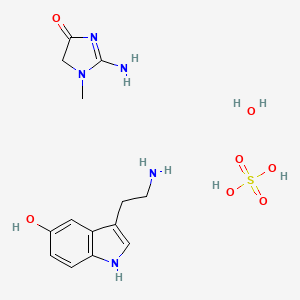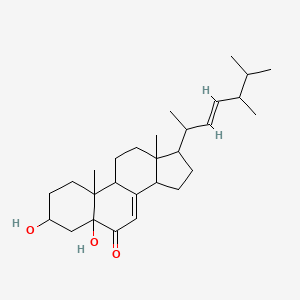
3,5-Dihydroxyergosta-7,22-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound 3,5-Dihydroxyergosta-7,22-dien-6-one is a complex organic molecule with a unique structure It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyergosta-7,22-dien-6-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the Cyclopenta[a]phenanthrene Skeleton: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of Functional Groups: The addition of hydroxyl and methyl groups is achieved through specific reactions such as hydroxylation and methylation.
Formation of the Side Chain: The side chain, , is introduced through a series of reactions including alkylation and enolization.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as:
Catalytic Hydrogenation: To achieve the desired reduction of intermediates.
Chromatographic Purification: To isolate and purify the final product.
Automated Synthesis: Utilizing automated systems to ensure precision and efficiency in large-scale production.
化学反応の分析
Types of Reactions
3,5-Dihydroxyergosta-7,22-dien-6-one: undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like chromic acid.
Reduction: Formation of alcohols or alkanes using reducing agents such as hydrogen gas and Raney nickel.
Substitution: Halogenation or sulfonation at specific positions using reagents like bromine or sulfuric acid.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, Raney nickel, lithium aluminum hydride.
Substitution Reagents: Bromine, sulfuric acid.
Major Products
Oxidation: Formation of phenanthrenequinone.
Reduction: Formation of 9,10-dihydrophenanthrene.
Substitution: Formation of 9-bromophenanthrene or phenanthrenesulfonic acids.
科学的研究の応用
3,5-Dihydroxyergosta-7,22-dien-6-one: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying steroid chemistry.
Biology: Investigated for its role in biological processes and potential as a biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3,5-Dihydroxyergosta-7,22-dien-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: Modulates signaling pathways related to steroid hormones, impacting processes such as metabolism, immune response, and cell growth.
類似化合物との比較
3,5-Dihydroxyergosta-7,22-dien-6-one: can be compared with other similar compounds, such as:
Stigmastane: Shares a similar steroid backbone but differs in functional groups and side chains.
Cholestane: Another steroid with a different arrangement of methyl and hydroxyl groups.
Phenanthrene Derivatives: Compounds with variations in the phenanthrene skeleton and functional groups.
The uniqueness of This compound lies in its specific functional groups and side chain, which confer distinct chemical and biological properties.
特性
分子式 |
C28H44O3 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+ |
InChIキー |
KAIVGEVOBNIWLR-BQYQJAHWSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
異性体SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
正規SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


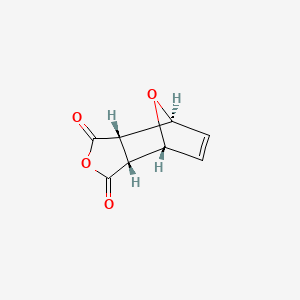
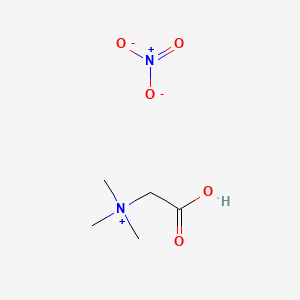
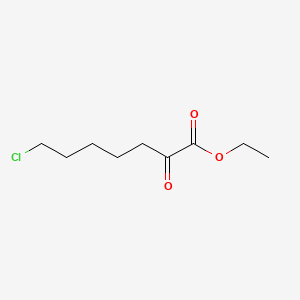
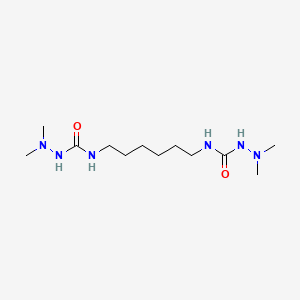
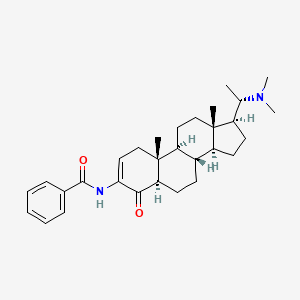
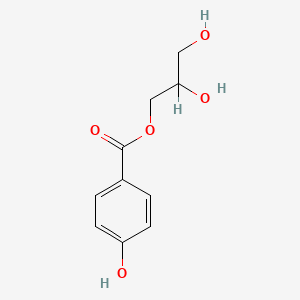
![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)
![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)

